molecular formula C18H15ClN4O2S B10902068 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

Cat. No.: B10902068
M. Wt: 386.9 g/mol
InChI Key: MHCCHQYTEYBTDC-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a benzothiophene moiety, and a furan amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-FURAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H15ClN4O2S/c19-11-8-21-23(9-11)10-12-5-6-15(25-12)17(24)22-18-14(7-20)13-3-1-2-4-16(13)26-18/h5-6,8-9H,1-4,10H2,(H,22,24)

InChI Key

MHCCHQYTEYBTDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl)C#N

Origin of Product

United States

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